VU0155069

Description

Properties

IUPAC Name |

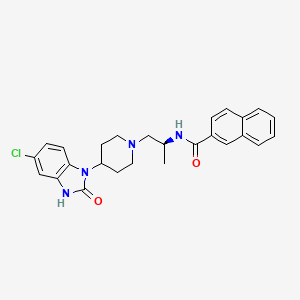

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULTQQAHGYYDG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of VU0155069

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 has emerged as a molecule of significant interest in cellular signaling and inflammation research. Initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1), subsequent studies have revealed a second, independent mechanism of action involving the direct inhibition of the NLRP3 inflammasome. This dual functionality positions this compound as a valuable tool for dissecting complex signaling pathways and as a potential lead compound for therapeutic development in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of PLD1 and the NLRP3 Inflammasome

This compound exerts its biological effects through two distinct and well-characterized mechanisms:

-

Selective Inhibition of Phospholipase D1 (PLD1): this compound is a potent and selective inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3][4] PA is a critical signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. By inhibiting PLD1, this compound effectively attenuates these downstream signaling events. The selectivity for PLD1 over its isoform, PLD2, is a key feature of this compound.[1]

-

PLD1-Independent Inhibition of the NLRP3 Inflammasome: Beyond its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of its PLD1 inhibitory activity.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5][6] this compound has been demonstrated to block IL-1β production and caspase-1 activation in response to various inflammasome-activating signals.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

| Target | Assay Type | IC50 (nM) | Selectivity (vs. PLD2) | Reference |

| PLD1 | in vitro | 46 | ~20-fold | [1][3][4] |

| PLD2 | in vitro | 933 | - | [1][3][4] |

| PLD1 | Cellular | 110 | ~100-fold | [1] |

| PLD2 | Cellular | 1800 | - | [1] |

Table 1: Potency and Selectivity of this compound for PLD Isoforms.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Cancer cell lines) | Transwell Migration | 0.2 µM - 20 µM | Marked reduction in cell migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 0.1 µM - 10 µM | Significant blockage of IL-1β production and caspase-1 activation | [5][6] |

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

PLD1 Signaling Pathway and Point of Inhibition by this compound

Caption: PLD1 signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

In Vitro PLD1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available phospholipase D activity assay kits.

Materials:

-

PLD Assay Buffer

-

PLD Substrate (e.g., Phosphatidylcholine)

-

PLD Probe (e.g., a fluorogenic or chromogenic probe that reacts with choline)

-

Enzyme Mix (containing choline (B1196258) oxidase and peroxidase)

-

Choline Standard

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve using the Choline Standard.

-

Sample Preparation: Prepare lysates from cells or purified PLD1 enzyme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in PLD Assay Buffer.

-

Reaction Setup: In a 96-well plate, add PLD Assay Buffer, the sample (cell lysate or purified enzyme), and the desired concentration of this compound or vehicle control.

-

Initiate Reaction: Add the PLD Substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add the Enzyme Mix and PLD Probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculation: Determine the PLD1 activity from the standard curve and calculate the percent inhibition by this compound.

Cellular Inflammasome Activation and Inhibition Assay

This protocol is designed for use with bone marrow-derived macrophages (BMDMs).

Materials:

-

BMDMs

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

ELISA kit for IL-1β

-

Caspase-1 activity assay kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs in 24-well plates and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in complete medium.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Caspase-1 Activity Measurement: Measure caspase-1 activity in the supernatants using a specific caspase-1 activity assay kit, typically by monitoring the cleavage of a fluorogenic substrate.

-

Data Analysis: Determine the effect of this compound on IL-1β secretion and caspase-1 activity.

Transwell Migration Assay

This protocol is suitable for assessing the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well companion plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.

-

Inhibitor and Cell Seeding: In the upper chamber of the inserts, add the cell suspension in serum-free medium, along with the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet solution.

-

Washing and Drying: Gently wash the inserts to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.

Conclusion

This compound is a versatile chemical probe with a well-defined dual mechanism of action, targeting both PLD1-mediated signaling and NLRP3 inflammasome activation. This unique profile makes it an invaluable tool for researchers investigating the intricate roles of these pathways in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further research into its therapeutic potential. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. researchhub.com [researchhub.com]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of VU0155069

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 has emerged as a molecule of significant interest in cellular signaling and inflammation research. Initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1), subsequent studies have revealed a second, independent mechanism of action involving the direct inhibition of the NLRP3 inflammasome. This dual functionality positions this compound as a valuable tool for dissecting complex signaling pathways and as a potential lead compound for therapeutic development in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of PLD1 and the NLRP3 Inflammasome

This compound exerts its biological effects through two distinct and well-characterized mechanisms:

-

Selective Inhibition of Phospholipase D1 (PLD1): this compound is a potent and selective inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3][4] PA is a critical signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. By inhibiting PLD1, this compound effectively attenuates these downstream signaling events. The selectivity for PLD1 over its isoform, PLD2, is a key feature of this compound.[1]

-

PLD1-Independent Inhibition of the NLRP3 Inflammasome: Beyond its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of its PLD1 inhibitory activity.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5][6] this compound has been demonstrated to block IL-1β production and caspase-1 activation in response to various inflammasome-activating signals.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

| Target | Assay Type | IC50 (nM) | Selectivity (vs. PLD2) | Reference |

| PLD1 | in vitro | 46 | ~20-fold | [1][3][4] |

| PLD2 | in vitro | 933 | - | [1][3][4] |

| PLD1 | Cellular | 110 | ~100-fold | [1] |

| PLD2 | Cellular | 1800 | - | [1] |

Table 1: Potency and Selectivity of this compound for PLD Isoforms.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Cancer cell lines) | Transwell Migration | 0.2 µM - 20 µM | Marked reduction in cell migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 0.1 µM - 10 µM | Significant blockage of IL-1β production and caspase-1 activation | [5][6] |

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

PLD1 Signaling Pathway and Point of Inhibition by this compound

Caption: PLD1 signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

In Vitro PLD1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available phospholipase D activity assay kits.

Materials:

-

PLD Assay Buffer

-

PLD Substrate (e.g., Phosphatidylcholine)

-

PLD Probe (e.g., a fluorogenic or chromogenic probe that reacts with choline)

-

Enzyme Mix (containing choline oxidase and peroxidase)

-

Choline Standard

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve using the Choline Standard.

-

Sample Preparation: Prepare lysates from cells or purified PLD1 enzyme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in PLD Assay Buffer.

-

Reaction Setup: In a 96-well plate, add PLD Assay Buffer, the sample (cell lysate or purified enzyme), and the desired concentration of this compound or vehicle control.

-

Initiate Reaction: Add the PLD Substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add the Enzyme Mix and PLD Probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculation: Determine the PLD1 activity from the standard curve and calculate the percent inhibition by this compound.

Cellular Inflammasome Activation and Inhibition Assay

This protocol is designed for use with bone marrow-derived macrophages (BMDMs).

Materials:

-

BMDMs

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

ELISA kit for IL-1β

-

Caspase-1 activity assay kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs in 24-well plates and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in complete medium.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Caspase-1 Activity Measurement: Measure caspase-1 activity in the supernatants using a specific caspase-1 activity assay kit, typically by monitoring the cleavage of a fluorogenic substrate.

-

Data Analysis: Determine the effect of this compound on IL-1β secretion and caspase-1 activity.

Transwell Migration Assay

This protocol is suitable for assessing the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well companion plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.

-

Inhibitor and Cell Seeding: In the upper chamber of the inserts, add the cell suspension in serum-free medium, along with the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet solution.

-

Washing and Drying: Gently wash the inserts to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.

Conclusion

This compound is a versatile chemical probe with a well-defined dual mechanism of action, targeting both PLD1-mediated signaling and NLRP3 inflammasome activation. This unique profile makes it an invaluable tool for researchers investigating the intricate roles of these pathways in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further research into its therapeutic potential. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. researchhub.com [researchhub.com]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoform Selectivity of VU0155069: A Technical Guide to its Preferential Inhibition of PLD1 over PLD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phospholipase D (PLD) inhibitor, VU0155069, with a specific focus on its selectivity for PLD1 over PLD2. The following sections detail the quantitative measures of this selectivity, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.

Quantitative Selectivity of this compound

This compound demonstrates significant preferential inhibition of PLD1 over PLD2 in both biochemical and cellular assays. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The selectivity of this compound for PLD1 is evident from the substantial difference in its IC50 values for the two isoforms. In a purified enzyme (in vitro) biochemical assay, this compound inhibits PLD1 with an IC50 of 46 nM, while its IC50 for PLD2 is 933 nM, indicating a 20-fold selectivity for PLD1.[1] This selectivity is even more pronounced in a cellular context. In cellular assays, this compound exhibits an IC50 of 110 nM for PLD1 and 1800 nM for PLD2, demonstrating a remarkable 100-fold selectivity for PLD1.[1]

This differential inhibition allows for the use of this compound as a specific chemical probe to dissect the distinct cellular functions of PLD1 and PLD2.[1] For instance, at lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, whereas at higher concentrations (e.g., 20 µM), it can suppress the activity of both PLD1 and PLD2.[1]

| Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |

| In Vitro Biochemical Assay | 46 | 933 | ~20-fold |

| Cellular Assay | 110 | 1800 | ~100-fold |

Experimental Protocols

The determination of the isoform selectivity of this compound relies on robust in vitro and cellular-based assays. The following are detailed methodologies adapted from the primary literature describing the characterization of this inhibitor.

In Vitro PLD Enzyme Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of purified PLD1 and PLD2 by measuring the production of choline (B1196258), a product of the hydrolysis of the substrate phosphatidylcholine (PC).

Materials:

-

Enzymes: Purified recombinant human PLD1 and PLD2.

-

Substrate: Phosphatidylcholine (PC).

-

Assay Buffer: 50 mM HEPES (pH 8.0), 3 mM CaCl2, 0.05% (w/v) Triton X-100.

-

Detection Reagents: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase.

-

Inhibitor: this compound dissolved in DMSO.

Procedure:

-

Enzyme Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The final enzyme concentration in the assay is typically in the low nanomolar range.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

-

Assay Reaction:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, purified PLD enzyme (PLD1 or PLD2), and the desired concentration of this compound or DMSO vehicle control.

-

The reaction is initiated by the addition of the phosphatidylcholine substrate.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

Signal Detection:

-

After the incubation period, the detection reagents (Amplex Red, HRP, and choline oxidase) are added to each well.

-

The choline produced by the PLD reaction is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H2O2).

-

HRP, in the presence of H2O2, catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of choline produced and thus reflects the PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

Cellular PLD Activity Assay (Transphosphatidylation Assay)

This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylethanol (B1425624) (PEt), a specific product of PLD activity in the presence of ethanol.

Materials:

-

Cell Line: A suitable cell line endogenously expressing PLD1 and PLD2 (e.g., Calu-1 human lung carcinoma cells).

-

Radiolabel: [³H]palmitic acid.

-

PLD Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.

-

Ethanol: For the transphosphatidylation reaction.

-

Inhibitor: this compound dissolved in DMSO.

-

Lipid Extraction Reagents: Chloroform, methanol, hydrochloric acid.

-

Chromatography: Thin-layer chromatography (TLC) plates and solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).

Procedure:

-

Cell Culture and Labeling:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then labeled overnight with [³H]palmitic acid, which is incorporated into cellular phospholipids, including phosphatidylcholine.

-

-

Inhibitor Treatment and Stimulation:

-

The cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 30 minutes).

-

Ethanol is added to the culture medium to a final concentration of 1-2%.

-

PLD activity is stimulated by adding a PLD activator (e.g., PMA).

-

The cells are incubated for a further period (e.g., 30 minutes) to allow for the PLD-mediated formation of [³H]phosphatidylethanol.

-

-

Lipid Extraction:

-

The reaction is terminated by aspirating the medium and adding ice-cold methanol.

-

The cells are scraped, and lipids are extracted using a chloroform/methanol/hydrochloric acid mixture.

-

-

Chromatographic Separation and Quantification:

-

The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto a TLC plate.

-

The lipids are separated by developing the TLC plate in an appropriate solvent system.

-

The area corresponding to the [³H]phosphatidylethanol standard is scraped from the plate.

-

The radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]phosphatidylethanol formed is a direct measure of PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the stimulated DMSO control.

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PLD signaling pathway and the general workflow for determining inhibitor selectivity.

Caption: Simplified PLD signaling pathway showing activation of PLD1 and PLD2 by upstream signals, their hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), and the preferential inhibition of PLD1 by this compound.

Caption: General experimental workflow for determining the isoform selectivity of a PLD inhibitor using in vitro biochemical assays.

References

The Isoform Selectivity of VU0155069: A Technical Guide to its Preferential Inhibition of PLD1 over PLD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phospholipase D (PLD) inhibitor, VU0155069, with a specific focus on its selectivity for PLD1 over PLD2. The following sections detail the quantitative measures of this selectivity, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.

Quantitative Selectivity of this compound

This compound demonstrates significant preferential inhibition of PLD1 over PLD2 in both biochemical and cellular assays. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The selectivity of this compound for PLD1 is evident from the substantial difference in its IC50 values for the two isoforms. In a purified enzyme (in vitro) biochemical assay, this compound inhibits PLD1 with an IC50 of 46 nM, while its IC50 for PLD2 is 933 nM, indicating a 20-fold selectivity for PLD1.[1] This selectivity is even more pronounced in a cellular context. In cellular assays, this compound exhibits an IC50 of 110 nM for PLD1 and 1800 nM for PLD2, demonstrating a remarkable 100-fold selectivity for PLD1.[1]

This differential inhibition allows for the use of this compound as a specific chemical probe to dissect the distinct cellular functions of PLD1 and PLD2.[1] For instance, at lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, whereas at higher concentrations (e.g., 20 µM), it can suppress the activity of both PLD1 and PLD2.[1]

| Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |

| In Vitro Biochemical Assay | 46 | 933 | ~20-fold |

| Cellular Assay | 110 | 1800 | ~100-fold |

Experimental Protocols

The determination of the isoform selectivity of this compound relies on robust in vitro and cellular-based assays. The following are detailed methodologies adapted from the primary literature describing the characterization of this inhibitor.

In Vitro PLD Enzyme Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of purified PLD1 and PLD2 by measuring the production of choline, a product of the hydrolysis of the substrate phosphatidylcholine (PC).

Materials:

-

Enzymes: Purified recombinant human PLD1 and PLD2.

-

Substrate: Phosphatidylcholine (PC).

-

Assay Buffer: 50 mM HEPES (pH 8.0), 3 mM CaCl2, 0.05% (w/v) Triton X-100.

-

Detection Reagents: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase.

-

Inhibitor: this compound dissolved in DMSO.

Procedure:

-

Enzyme Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The final enzyme concentration in the assay is typically in the low nanomolar range.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

-

Assay Reaction:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, purified PLD enzyme (PLD1 or PLD2), and the desired concentration of this compound or DMSO vehicle control.

-

The reaction is initiated by the addition of the phosphatidylcholine substrate.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

Signal Detection:

-

After the incubation period, the detection reagents (Amplex Red, HRP, and choline oxidase) are added to each well.

-

The choline produced by the PLD reaction is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).

-

HRP, in the presence of H2O2, catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of choline produced and thus reflects the PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

Cellular PLD Activity Assay (Transphosphatidylation Assay)

This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylethanol (PEt), a specific product of PLD activity in the presence of ethanol.

Materials:

-

Cell Line: A suitable cell line endogenously expressing PLD1 and PLD2 (e.g., Calu-1 human lung carcinoma cells).

-

Radiolabel: [³H]palmitic acid.

-

PLD Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.

-

Ethanol: For the transphosphatidylation reaction.

-

Inhibitor: this compound dissolved in DMSO.

-

Lipid Extraction Reagents: Chloroform, methanol, hydrochloric acid.

-

Chromatography: Thin-layer chromatography (TLC) plates and solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).

Procedure:

-

Cell Culture and Labeling:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then labeled overnight with [³H]palmitic acid, which is incorporated into cellular phospholipids, including phosphatidylcholine.

-

-

Inhibitor Treatment and Stimulation:

-

The cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 30 minutes).

-

Ethanol is added to the culture medium to a final concentration of 1-2%.

-

PLD activity is stimulated by adding a PLD activator (e.g., PMA).

-

The cells are incubated for a further period (e.g., 30 minutes) to allow for the PLD-mediated formation of [³H]phosphatidylethanol.

-

-

Lipid Extraction:

-

The reaction is terminated by aspirating the medium and adding ice-cold methanol.

-

The cells are scraped, and lipids are extracted using a chloroform/methanol/hydrochloric acid mixture.

-

-

Chromatographic Separation and Quantification:

-

The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto a TLC plate.

-

The lipids are separated by developing the TLC plate in an appropriate solvent system.

-

The area corresponding to the [³H]phosphatidylethanol standard is scraped from the plate.

-

The radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]phosphatidylethanol formed is a direct measure of PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the stimulated DMSO control.

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PLD signaling pathway and the general workflow for determining inhibitor selectivity.

Caption: Simplified PLD signaling pathway showing activation of PLD1 and PLD2 by upstream signals, their hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), and the preferential inhibition of PLD1 by this compound.

Caption: General experimental workflow for determining the isoform selectivity of a PLD inhibitor using in vitro biochemical assays.

References

The Biological Functions of PLD1 Inhibition by VU0155069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1). This compound has emerged as a critical tool for elucidating the multifaceted roles of PLD1 in cellular signaling, with significant implications for various pathological conditions. This document details the mechanism of action of this compound, its effects on key signaling pathways such as the mTOR and actin cytoskeleton pathways, and its functional consequences in cancer, neuroinflammation, and inflammatory disorders. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to Phospholipase D1 (PLD1) and this compound

Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two major PLD isoforms, PLD1 and PLD2, have been identified.[3] While both isoforms catalyze the same reaction, they differ in their regulation, subcellular localization, and basal activity, suggesting distinct physiological roles.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] Its high selectivity for PLD1 over PLD2 makes it an invaluable pharmacological tool to dissect the specific functions of PLD1 in complex biological systems.[3] This guide will explore the key biological consequences of PLD1 inhibition using this compound.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a PLD1 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potency and selectivity.

| Assay Type | Target | IC50 Value | Selectivity (over PLD2) | Reference |

| Biochemical Assay | PLD1 | 46 nM | ~20-fold | [3] |

| Biochemical Assay | PLD2 | 933 nM | - | [3] |

| Cellular Assay | PLD1 | 110 nM | ~100-fold | [3] |

| Cellular Assay | PLD2 | 1800 nM | - | [3] |

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| 4T1 (Mouse Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| PMT (Mouse Mammary Tumor) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| Glioma Cell Lines | Proliferation & Migration | 1 µM | Decreased proliferation and migration | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activity | 10 µM | Strongly inhibited caspase-1 activity | [5] |

| PC12 (Pheochromocytoma) | Secretory Vesicle Fusion | 500 nM | Reduced frequency of fusion events | [2] |

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.

Key Biological Functions and Signaling Pathways

Inhibition of PLD1 by this compound impacts several critical cellular functions and signaling pathways.

Cancer: Inhibition of Cell Migration and Invasion

A significant body of evidence highlights the role of PLD1 in promoting cancer progression, particularly in cell migration and invasion.[1][3][4] this compound has been shown to effectively block the invasive migration of various cancer cell lines, including breast and glioma cells.[3][4] At lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, leading to a marked reduction in cell migration.[3] Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2.[3]

The anti-invasive effect of this compound is linked to its impact on the actin cytoskeleton. PLD1-generated PA is known to influence actin dynamics, and its inhibition likely disrupts the cytoskeletal rearrangements necessary for cell motility.

Caption: PLD1 signaling in cancer cell migration and its inhibition by this compound.

Neurobiology: Attenuation of Neuroinflammation and Synaptotoxicity

In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated PLD1 expression has been associated with synaptic dysfunction.[6] Studies using this compound in a mouse model of AD demonstrated that chronic treatment can attenuate PLD1 expression in hippocampal subregions, leading to improved cognitive function and preservation of dendritic spine morphology.[6] This suggests that PLD1 inhibition can protect against Aβ- and tau-driven synaptotoxicity.[6]

Inflammation: Inhibition of Inflammasome Activation

This compound has been shown to have potent anti-inflammatory effects by inhibiting the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.[5][7][8] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity.[7][8] this compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis in response to various inflammasome activators.[7][8] It achieves this by indirectly inhibiting caspase-1 activity, rather than affecting upstream signaling events like MAPK activation or ASC oligomerization.[5][8] This dual activity of this compound as a PLD1 inhibitor and an inflammasome inhibitor makes it a particularly interesting compound for studying and potentially treating inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

The Biological Functions of PLD1 Inhibition by VU0155069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1). This compound has emerged as a critical tool for elucidating the multifaceted roles of PLD1 in cellular signaling, with significant implications for various pathological conditions. This document details the mechanism of action of this compound, its effects on key signaling pathways such as the mTOR and actin cytoskeleton pathways, and its functional consequences in cancer, neuroinflammation, and inflammatory disorders. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to Phospholipase D1 (PLD1) and this compound

Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two major PLD isoforms, PLD1 and PLD2, have been identified.[3] While both isoforms catalyze the same reaction, they differ in their regulation, subcellular localization, and basal activity, suggesting distinct physiological roles.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] Its high selectivity for PLD1 over PLD2 makes it an invaluable pharmacological tool to dissect the specific functions of PLD1 in complex biological systems.[3] This guide will explore the key biological consequences of PLD1 inhibition using this compound.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a PLD1 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potency and selectivity.

| Assay Type | Target | IC50 Value | Selectivity (over PLD2) | Reference |

| Biochemical Assay | PLD1 | 46 nM | ~20-fold | [3] |

| Biochemical Assay | PLD2 | 933 nM | - | [3] |

| Cellular Assay | PLD1 | 110 nM | ~100-fold | [3] |

| Cellular Assay | PLD2 | 1800 nM | - | [3] |

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| 4T1 (Mouse Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| PMT (Mouse Mammary Tumor) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| Glioma Cell Lines | Proliferation & Migration | 1 µM | Decreased proliferation and migration | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activity | 10 µM | Strongly inhibited caspase-1 activity | [5] |

| PC12 (Pheochromocytoma) | Secretory Vesicle Fusion | 500 nM | Reduced frequency of fusion events | [2] |

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.

Key Biological Functions and Signaling Pathways

Inhibition of PLD1 by this compound impacts several critical cellular functions and signaling pathways.

Cancer: Inhibition of Cell Migration and Invasion

A significant body of evidence highlights the role of PLD1 in promoting cancer progression, particularly in cell migration and invasion.[1][3][4] this compound has been shown to effectively block the invasive migration of various cancer cell lines, including breast and glioma cells.[3][4] At lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, leading to a marked reduction in cell migration.[3] Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2.[3]

The anti-invasive effect of this compound is linked to its impact on the actin cytoskeleton. PLD1-generated PA is known to influence actin dynamics, and its inhibition likely disrupts the cytoskeletal rearrangements necessary for cell motility.

Caption: PLD1 signaling in cancer cell migration and its inhibition by this compound.

Neurobiology: Attenuation of Neuroinflammation and Synaptotoxicity

In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated PLD1 expression has been associated with synaptic dysfunction.[6] Studies using this compound in a mouse model of AD demonstrated that chronic treatment can attenuate PLD1 expression in hippocampal subregions, leading to improved cognitive function and preservation of dendritic spine morphology.[6] This suggests that PLD1 inhibition can protect against Aβ- and tau-driven synaptotoxicity.[6]

Inflammation: Inhibition of Inflammasome Activation

This compound has been shown to have potent anti-inflammatory effects by inhibiting the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.[5][7][8] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity.[7][8] this compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis in response to various inflammasome activators.[7][8] It achieves this by indirectly inhibiting caspase-1 activity, rather than affecting upstream signaling events like MAPK activation or ASC oligomerization.[5][8] This dual activity of this compound as a PLD1 inhibitor and an inflammasome inhibitor makes it a particularly interesting compound for studying and potentially treating inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

The PLD1 Inhibitor VU0155069: A Technical Guide to its Impact on Phosphatidic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, with a core focus on its effect on the production of the critical second messenger, phosphatidic acid (PA). This document details the quantitative inhibitory action of this compound, outlines experimental protocols for assessing its impact on PA levels, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: this compound and Phosphatidic Acid Synthesis

Phospholipase D (PLD) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two primary PLD isoforms exist: PLD1 and PLD2.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] By specifically targeting PLD1, this compound provides a powerful tool to dissect the isoform-specific roles of PLD1 in cellular physiology and pathology, primarily through the modulation of PA production.[3][4] Understanding the precise effects of this compound on PA synthesis is therefore critical for its application in research and potential therapeutic development.

Quantitative Effects of this compound on PLD Activity

The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. These values are essential for designing experiments and interpreting results.

| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |

| In Vitro | PLD1 | 46 nM | ~20-fold | [3] |

| PLD2 | 933 nM | [3] | ||

| Cellular | PLD1 | 110 nM | ~100-fold | [3] |

| PLD2 | 1800 nM | [3] |

Table 1: Inhibitory Potency (IC50) of this compound against PLD1 and PLD2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for PLD1 over PLD2 in both biochemical and cell-based assays.

Experimental Protocols for Measuring Phosphatidic Acid Levels

Accurate quantification of changes in phosphatidic acid levels upon treatment with this compound is fundamental to understanding its mechanism of action. Below are detailed methodologies for key experiments.

Lipid Extraction and Mass Spectrometry-based Quantification of Phosphatidic Acid

This protocol provides a robust method for the absolute quantification of various PA species.

a. Cell Culture and Treatment:

-

Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.[5]

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

b. Subcellular Fractionation (Optional):

-

Scrape and homogenize cells in an isolation medium (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4).[5]

-

Perform differential centrifugation to isolate specific organelles if desired.[5]

c. Lipid Extraction (Bligh-Dyer Method):

-

To a sample containing a known amount of protein (e.g., 200 µg), add chloroform (B151607) and methanol (B129727) to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).[5]

-

Add an internal standard, such as an odd-chained PA (e.g., 17:0/17:0-PA), which is not naturally present in the cells.[5]

-

Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.[5]

-

Collect the lower organic phase containing the lipids.[5]

-

Re-extract the aqueous phase with chloroform to maximize lipid recovery.[5]

-

Dry the pooled organic phases under a stream of nitrogen.

d. Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Perform LC-MS/MS analysis to separate and identify individual PA species based on their mass-to-charge ratio and fragmentation patterns.[6]

-

Quantify the amount of each PA species relative to the internal standard.[6]

Fluorometric Coupled Enzyme Assay for Total Phosphatidic Acid

This method offers a sensitive and high-throughput alternative for measuring total PA levels.[7][8]

a. Lipid Extraction:

-

Perform lipid extraction from cell lysates as described in the previous protocol.

b. Solubilization and Enzymatic Reaction:

-

Solubilize the dried lipid extract in a buffer containing a nonionic detergent like Triton X-100.[7]

-

Add lipase (B570770) to hydrolyze PA, producing glycerol-3-phosphate (G3P).[8]

-

Inactivate the lipase by heat treatment.[7]

-

Add glycerol-3-phosphate oxidase to oxidize G3P, generating hydrogen peroxide.[8]

-

In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8]

c. Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).[7]

-

Calculate the PA concentration by comparing the sample fluorescence to a standard curve generated with known concentrations of PA.[9]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.

References

- 1. cusabio.com [cusabio.com]

- 2. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 8. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

The PLD1 Inhibitor VU0155069: A Technical Guide to its Impact on Phosphatidic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, with a core focus on its effect on the production of the critical second messenger, phosphatidic acid (PA). This document details the quantitative inhibitory action of this compound, outlines experimental protocols for assessing its impact on PA levels, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: this compound and Phosphatidic Acid Synthesis

Phospholipase D (PLD) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two primary PLD isoforms exist: PLD1 and PLD2.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] By specifically targeting PLD1, this compound provides a powerful tool to dissect the isoform-specific roles of PLD1 in cellular physiology and pathology, primarily through the modulation of PA production.[3][4] Understanding the precise effects of this compound on PA synthesis is therefore critical for its application in research and potential therapeutic development.

Quantitative Effects of this compound on PLD Activity

The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. These values are essential for designing experiments and interpreting results.

| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |

| In Vitro | PLD1 | 46 nM | ~20-fold | [3] |

| PLD2 | 933 nM | [3] | ||

| Cellular | PLD1 | 110 nM | ~100-fold | [3] |

| PLD2 | 1800 nM | [3] |

Table 1: Inhibitory Potency (IC50) of this compound against PLD1 and PLD2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for PLD1 over PLD2 in both biochemical and cell-based assays.

Experimental Protocols for Measuring Phosphatidic Acid Levels

Accurate quantification of changes in phosphatidic acid levels upon treatment with this compound is fundamental to understanding its mechanism of action. Below are detailed methodologies for key experiments.

Lipid Extraction and Mass Spectrometry-based Quantification of Phosphatidic Acid

This protocol provides a robust method for the absolute quantification of various PA species.

a. Cell Culture and Treatment:

-

Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.[5]

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

b. Subcellular Fractionation (Optional):

-

Scrape and homogenize cells in an isolation medium (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4).[5]

-

Perform differential centrifugation to isolate specific organelles if desired.[5]

c. Lipid Extraction (Bligh-Dyer Method):

-

To a sample containing a known amount of protein (e.g., 200 µg), add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).[5]

-

Add an internal standard, such as an odd-chained PA (e.g., 17:0/17:0-PA), which is not naturally present in the cells.[5]

-

Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.[5]

-

Collect the lower organic phase containing the lipids.[5]

-

Re-extract the aqueous phase with chloroform to maximize lipid recovery.[5]

-

Dry the pooled organic phases under a stream of nitrogen.

d. Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Perform LC-MS/MS analysis to separate and identify individual PA species based on their mass-to-charge ratio and fragmentation patterns.[6]

-

Quantify the amount of each PA species relative to the internal standard.[6]

Fluorometric Coupled Enzyme Assay for Total Phosphatidic Acid

This method offers a sensitive and high-throughput alternative for measuring total PA levels.[7][8]

a. Lipid Extraction:

-

Perform lipid extraction from cell lysates as described in the previous protocol.

b. Solubilization and Enzymatic Reaction:

-

Solubilize the dried lipid extract in a buffer containing a nonionic detergent like Triton X-100.[7]

-

Add lipase to hydrolyze PA, producing glycerol-3-phosphate (G3P).[8]

-

Inactivate the lipase by heat treatment.[7]

-

Add glycerol-3-phosphate oxidase to oxidize G3P, generating hydrogen peroxide.[8]

-

In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8]

c. Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).[7]

-

Calculate the PA concentration by comparing the sample fluorescence to a standard curve generated with known concentrations of PA.[9]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.

References

- 1. cusabio.com [cusabio.com]

- 2. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 8. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a diverse array of cellular processes. This technical guide provides an in-depth analysis of the role of this compound in modulating key cell signaling pathways. By catalytically hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is a critical node in signaling networks that regulate inflammation, cancer progression, and developmental pathways. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates. The primary focus will be on its impact on inflammasome activation, cancer cell invasion, and the Wnt/β-catenin signaling cascade.

Introduction to this compound

This compound is a well-characterized selective inhibitor of PLD1.[1][2][3][4][5] Its selectivity for PLD1 over its isoform, PLD2, makes it a valuable tool for dissecting the specific roles of PLD1 in cellular signaling. The chemical name for this compound is N-[(1S)-2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide, and its CAS numbers are 1130067-06-9 and 1781834-89-6.[2][3][4][5] Understanding the molecular interactions of this compound is crucial for its application in research and potential therapeutic development.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |

| PLD1 | In vitro | 46 nM | ~20-fold | [1][2][3][4] |

| PLD2 | In vitro | 933 nM | - | [1][2][4] |

| PLD1 | Cellular | 110 nM | ~100-fold | [1] |

| PLD2 | Cellular | 1800 nM | - | [1] |

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Significant blockade of IL-1β production and caspase-1 activation | [6][7] |

| Colorectal Cancer Cells | Wnt/β-catenin Signaling | Not specified | Downregulation of β-catenin expression | [8] |

Role in Key Cell Signaling Pathways

This compound, through its inhibition of PLD1, modulates several critical signaling pathways implicated in disease.

Inhibition of the NLRP3 Inflammasome Pathway

The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β.[6] Studies have shown that this compound can significantly block IL-1β production, caspase-1 activation, and subsequent pyroptosis in response to various inflammasome-activating signals.[6][7] Interestingly, this inhibition appears to be independent of PLD1's enzymatic activity and occurs downstream of ASC oligomerization but upstream of caspase-1 activation, suggesting an indirect inhibitory mechanism on caspase-1.[6][7] this compound does not affect the upstream activation of signaling molecules like MAPK, Akt, or NF-κB, nor does it impact mitochondrial ROS generation or calcium influx.[6][7]

Attenuation of Cancer Cell Invasion and Migration

PLD1 activity is frequently upregulated in various cancers and has been linked to increased cell proliferation, survival, and metastasis.[1] this compound has been shown to strongly inhibit the invasive migration of several cancer cell lines.[1][4] The underlying mechanism involves the role of PLD1 in cytoskeletal reorganization, membrane trafficking, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion. By inhibiting PLD1, this compound disrupts these processes, leading to a reduction in cancer cell motility.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. PLD1 has been identified as a downstream target of the Wnt/β-catenin pathway and also acts as a positive feedback regulator. Inhibition of PLD1 by this compound has been shown to downregulate β-catenin expression. This occurs, in part, through the upregulation of miR-4496, a microRNA that targets β-catenin for degradation. By disrupting this positive feedback loop, this compound can attenuate the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound.

In Vitro PLD Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of PLD1.

-

Materials:

-

Recombinant human PLD1 enzyme

-

This compound

-

[³H]-phosphatidylcholine (radiolabeled substrate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 100 mM KCl)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and [³H]-phosphatidylcholine.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant PLD1 enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Separate the lipid phase containing the product, [³H]-phosphatidic acid, from the aqueous phase.

-

Quantify the amount of [³H]-phosphatidic acid produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Transwell Cell Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts (with 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Seed the lower chamber of the 24-well plates with medium containing a chemoattractant (e.g., 10% FBS).

-

Pre-treat the cancer cells with various concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 1 hour).

-

Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with the staining solution.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.

-

Caspase-1 Activity Assay

This assay measures the effect of this compound on caspase-1 activation in macrophages following inflammasome stimulation.

-

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin (B1684572) or other inflammasome activators (e.g., ATP, MSU)

-

This compound

-

Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., Ac-YVAD-pNA)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prime the BMDMs in a 96-well plate with LPS (e.g., 1 µg/mL) for 4 hours.

-

Treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the inflammasome by adding an activator like nigericin (e.g., 10 µM) for 30 minutes.

-

Collect the cell culture supernatants.

-

To measure caspase-1 activity in the supernatant, add the caspase-1 substrate from the assay kit.

-

Incubate at 37°C for the time recommended by the kit manufacturer.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of caspase-1 activity relative to the vehicle-treated control.

-

Conclusion

This compound is a powerful and selective inhibitor of PLD1 that serves as an invaluable tool for elucidating the complex roles of this enzyme in cell signaling. Its ability to modulate critical pathways such as inflammasome activation, cancer cell invasion, and Wnt/β-catenin signaling highlights the therapeutic potential of targeting PLD1 in a range of diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted functions of PLD1 and the utility of its selective inhibition by this compound. Further research into the precise molecular mechanisms of this compound's action, particularly its indirect inhibition of caspase-1, will undoubtedly open new avenues for therapeutic intervention.

References

- 1. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of caspase-1 polymerization and its inhibition by a new capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a diverse array of cellular processes. This technical guide provides an in-depth analysis of the role of this compound in modulating key cell signaling pathways. By catalytically hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is a critical node in signaling networks that regulate inflammation, cancer progression, and developmental pathways. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates. The primary focus will be on its impact on inflammasome activation, cancer cell invasion, and the Wnt/β-catenin signaling cascade.

Introduction to this compound

This compound is a well-characterized selective inhibitor of PLD1.[1][2][3][4][5] Its selectivity for PLD1 over its isoform, PLD2, makes it a valuable tool for dissecting the specific roles of PLD1 in cellular signaling. The chemical name for this compound is N-[(1S)-2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide, and its CAS numbers are 1130067-06-9 and 1781834-89-6.[2][3][4][5] Understanding the molecular interactions of this compound is crucial for its application in research and potential therapeutic development.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |

| PLD1 | In vitro | 46 nM | ~20-fold | [1][2][3][4] |

| PLD2 | In vitro | 933 nM | - | [1][2][4] |

| PLD1 | Cellular | 110 nM | ~100-fold | [1] |

| PLD2 | Cellular | 1800 nM | - | [1] |

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Significant blockade of IL-1β production and caspase-1 activation | [6][7] |

| Colorectal Cancer Cells | Wnt/β-catenin Signaling | Not specified | Downregulation of β-catenin expression | [8] |

Role in Key Cell Signaling Pathways

This compound, through its inhibition of PLD1, modulates several critical signaling pathways implicated in disease.

Inhibition of the NLRP3 Inflammasome Pathway